
tert-Butyl(cis-3-(bromomethyl)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(cis-3-(bromomethyl)cyclohexyl)carbamate: is an organic compound with the molecular formula C12H22BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further substituted with a tert-butyl carbamate group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(cis-3-(bromomethyl)cyclohexyl)carbamate typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through various methods, including the hydrogenation of aromatic compounds or the cyclization of linear precursors.
Introduction of the bromomethyl group: The bromomethyl group is introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the bromomethylcyclohexyl intermediate with tert-butyl carbamate, typically in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl(cis-3-(bromomethyl)cyclohexyl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted cyclohexyl derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF) as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Major Products:
Substitution: Various substituted cyclohexyl derivatives.
Oxidation: Cyclohexanone derivatives, bromocyclohexanol.
Reduction: Cyclohexylmethanol, cyclohexylamine.
Scientific Research Applications
Chemistry: tert-Butyl(cis-3-(bromomethyl)cyclohexyl)carbamate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug or a pharmacophore in the design of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products that require specific functional groups.
Mechanism of Action
The mechanism of action of tert-Butyl(cis-3-(bromomethyl)cyclohexyl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active drug upon metabolic activation. The bromomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological targets. The molecular targets and pathways involved vary based on the specific therapeutic application and the modifications made to the compound.
Comparison with Similar Compounds
tert-Butyl bromoacetate: Similar in having a bromomethyl group and a tert-butyl carbamate group but differs in the structure of the carbon backbone.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Similar in having a bromomethyl group and a tert-butyl carbamate group but differs in the position and presence of additional functional groups.
Uniqueness: tert-Butyl(cis-3-(bromomethyl)cyclohexyl)carbamate is unique due to its specific cis-configuration and the presence of both a bromomethyl group and a tert-butyl carbamate group on a cyclohexyl ring
Properties
Molecular Formula |
C12H22BrNO2 |
|---|---|
Molecular Weight |
292.21 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(bromomethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15)/t9-,10+/m0/s1 |
InChI Key |
XJDUGNDNCQMMBK-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CBr |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


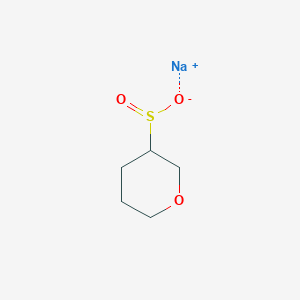

![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
![1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13149187.png)
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)
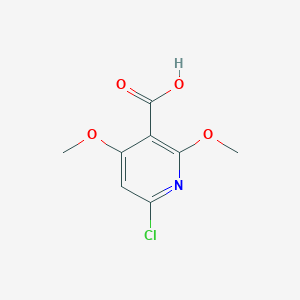
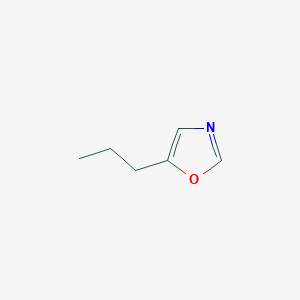

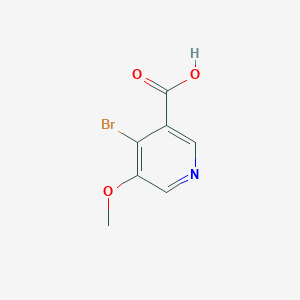
![2-[7,7-Dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13149222.png)


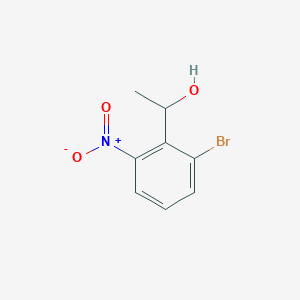
![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)
